molecular formula C12H16N2O2 B13016247 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one

5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one

Cat. No.: B13016247
M. Wt: 220.27 g/mol
InChI Key: HGFUIVLZIDTLPU-UHFFFAOYSA-N
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Description

5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features both a piperidine and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Pyridinone Ring: The final step involves the formation of the pyridinone ring, which can be accomplished through various cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyridinone rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or pyridinone derivatives.

Scientific Research Applications

5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of heterocyclic compounds with biological targets.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Acetylpiperidin-3-yl)pyridin-2(1H)-one
  • 5-(1-Acetylpiperidin-4-yl)pyridin-2(1H)-one
  • 5-(1-Acetylpiperidin-2-yl)pyridin-3(1H)-one

Uniqueness

5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-(1-acetylpiperidin-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C12H16N2O2/c1-9(15)14-7-3-2-4-11(14)10-5-6-12(16)13-8-10/h5-6,8,11H,2-4,7H2,1H3,(H,13,16)

InChI Key

HGFUIVLZIDTLPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CNC(=O)C=C2

Origin of Product

United States

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